2,6,9,10-Tetrabromoanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,9,10-Tetrabromoanthracene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of four bromine atoms at the 2, 6, 9, and 10 positions of the anthracene core. Anthracene derivatives are known for their applications in materials science, particularly in the fields of fluorescence probing, photochromic systems, and electroluminescence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,10-Tetrabromoanthracene typically involves a multi-step process. One common method starts with the iodination of benzene, followed by a fourfold Sonogashira-Hagihara coupling reaction with trimethylsilylacetylene. The trimethylsilyl groups are then substituted by bromine atoms . Another approach involves a double Bergman cyclization reaction, which is known for its efficiency in introducing bromine atoms at specific positions on the anthracene core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,9,10-Tetrabromoanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as phenylacetylene.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it useful for various applications in materials science.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenylacetylene for substitution reactions and various oxidizing and reducing agents for redox reactions. The conditions for these reactions typically involve the use of catalysts such as tetrakis(triphenylphosphine)palladium(0) and solvents like benzene .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with phenylacetylene can yield 2,6,9,10-tetrakis((2-methoxyphenyl)ethynyl)anthracene, which has shown cytotoxic activity against breast cancer cell lines .
Wissenschaftliche Forschungsanwendungen
2,6,9,10-Tetrabromoanthracene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,6,9,10-Tetrabromoanthracene involves its interaction with molecular targets and pathways within cells. The bromine atoms on the anthracene core can participate in various chemical reactions, altering the electronic properties of the compound and enabling it to interact with specific molecular targets. For example, the cytotoxic activity of certain derivatives against cancer cell lines is likely due to their ability to interfere with cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,6,9,10-Tetrabromoanthracene can be compared with other brominated anthracene derivatives, such as:
2,3,6,7-Tetrabromoanthracene: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
2,3,6,7,9,10-Hexabromoanthracene:
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in materials science and medicinal chemistry.
Eigenschaften
Molekularformel |
C14H6Br4 |
---|---|
Molekulargewicht |
493.8 g/mol |
IUPAC-Name |
2,6,9,10-tetrabromoanthracene |
InChI |
InChI=1S/C14H6Br4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H |
InChI-Schlüssel |
DMLCYOYUGDTTRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=C3C=CC(=CC3=C2Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.